molecular formula C19H17ClN4O B2893808 1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1428378-01-1

1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2893808
CAS No.: 1428378-01-1
M. Wt: 352.82
InChI Key: JVDYPACVCQIYEY-UHFFFAOYSA-N
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Description

This compound belongs to the urea class of heterocyclic molecules, characterized by a central urea (–NH–CO–NH–) backbone. The 3-chlorophenyl substituent at one end and a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole moiety at the other confer unique physicochemical and biological properties. The pyrroloimidazole core is a bicyclic structure with fused pyrrole and imidazole rings, which is known to enhance binding affinity to biological targets such as kinases and antimicrobial proteins .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-14-5-2-7-16(11-14)23-19(25)22-15-6-1-4-13(10-15)17-12-21-18-8-3-9-24(17)18/h1-2,4-7,10-12H,3,8-9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDYPACVCQIYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}ClN3_{3}O
  • Molecular Weight : 315.78 g/mol

Biological Activity Overview

  • Mechanism of Action : The compound is believed to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Its structural components suggest potential activity as a kinase inhibitor, particularly in the context of neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The urea moiety is often associated with enhanced binding affinity to target proteins, which can lead to increased therapeutic efficacy.
  • Neuroprotective Effects : Research has shown that related compounds with similar structures can inhibit JNK (c-Jun N-terminal kinase), which is implicated in neurodegeneration. The inhibition of JNK pathways could be a promising strategy for treating conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cytotoxicity Inhibition of cell proliferation in cancer lines
Neuroprotection Potential JNK inhibition leading to reduced apoptosis
Kinase Inhibition Selective inhibition of JNK isoforms

Detailed Findings

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that compounds structurally related to this compound showed significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Neuroprotective Mechanisms :
    • Research indicates that the compound may inhibit JNK pathways, which are crucial in mediating stress responses in neurons. This inhibition could lead to decreased neuronal apoptosis and improved outcomes in models of neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • The urea moiety's structural characteristics have been linked to enhanced binding affinity and selectivity for specific kinases. Variations in substituents on the phenyl rings were shown to influence biological activity significantly .

Comparison with Similar Compounds

Key Research Findings

Urea vs.

Pyrroloimidazole Core : This moiety is critical for kinase inhibition (e.g., CDK9) and antimicrobial activity, though its cationic analogs (e.g., Compound 178) show higher cytotoxicity .

3-Chlorophenyl Substituent: This group is associated with improved lipophilicity and membrane penetration compared to trifluoromethyl or cyanophenyl analogs (e.g., Compounds 9e, 6f) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Chlorination : Start with aniline derivatives to introduce the 3-chlorophenyl group via electrophilic substitution (e.g., using Cl2/FeCl3).

Urea Formation : React the chlorinated intermediate with isocyanates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to form the urea backbone .

Pyrroloimidazole Coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl moiety .

  • Critical Parameters :
  • Solvent polarity (e.g., THF vs. DMF) affects reaction rates.
  • Temperature control during urea formation prevents side reactions.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 423.12) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility and Stability : Measure logP values (octanol/water) and pH-dependent stability in simulated physiological buffers .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for scalability without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction times and improve yield (e.g., 20% higher yield in urea formation vs. batch methods) .
  • Catalytic Optimization : Use Pd(OAc)2/XPhos for efficient cross-coupling (reducing catalyst loading to 0.5 mol%) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data observed for analogs of this compound in kinase inhibition assays?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing chlorophenyl with fluorophenyl) and test in parallel .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and identify steric/electronic clashes .
  • Data Normalization : Use Z-score normalization to account for batch-to-bassay variability in IC50 measurements .

Q. What experimental strategies are effective in elucidating the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer :

  • OECD 301F Test : Aerobic biodegradation in activated sludge to measure % mineralization over 28 days .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed urea fragments) in soil/water matrices .
  • QSAR Modeling : Predict eco-toxicity endpoints (e.g., LC50 for Daphnia magna) using EPI Suite .

Q. How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain bioavailability gaps .
  • Tumor Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) with human cancer cell lines to bridge in vitro-in vivo efficacy .
  • Toxicogenomics : RNA-seq analysis of liver/kidney tissues to identify off-target effects .

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